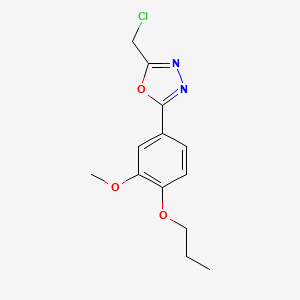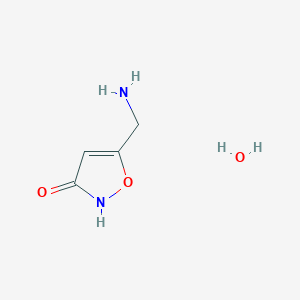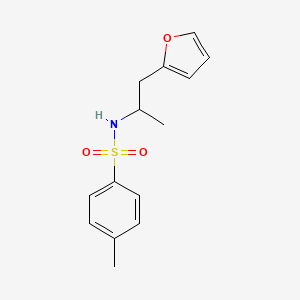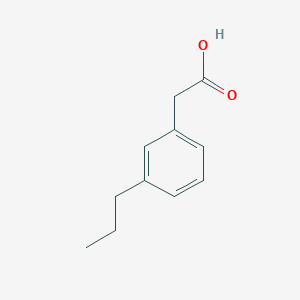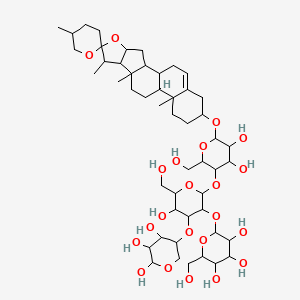
Funkioside F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Funkioside F is a steroid glycoside compound derived from the plant Funkia ovata, belonging to the Liliaceae family. Its chemical structure is characterized by a diosgenin backbone linked to a complex sugar moiety consisting of glucose, xylose, and galactose . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Funkioside F can be synthesized through a series of glycosylation reactions. The synthesis typically involves the stepwise addition of sugar moieties to the diosgenin backbone. The reaction conditions often include the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from natural sources, primarily from plants of the Liliaceae family. The process includes solvent extraction, chromatography, and crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Funkioside F undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the sugar moiety.
Reduction: Reduction reactions can target the double bonds in the diosgenin backbone.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives with modified biological activities .
Applications De Recherche Scientifique
Funkioside F has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex glycosides.
Biology: this compound exhibits inhibitory activity against certain cell lines, making it a subject of interest in cancer research.
Medicine: The compound’s potential anti-inflammatory and anticancer properties are being explored for therapeutic applications.
Industry: This compound is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mécanisme D'action
The mechanism of action of Funkioside F involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways related to cell proliferation and apoptosis. The sugar moiety plays a crucial role in its binding affinity and specificity to these targets .
Comparaison Avec Des Composés Similaires
Funkioside F can be compared with other similar steroid glycosides, such as:
Funkioside C: Differing in the sugar composition, Funkioside C has a simpler structure with fewer sugar moieties.
Funkioside G: This compound has an additional sugar unit, making it more complex than this compound.
Caroxin F: Although not a steroid glycoside, Caroxin F shares some structural similarities in its glycosidic linkages.
This compound stands out due to its unique combination of sugars and its specific biological activities, which are not observed in the other similar compounds .
Propriétés
Numéro CAS |
60454-80-0 |
|---|---|
Formule moléculaire |
C50H80O22 |
Poids moléculaire |
1033.2 g/mol |
Nom IUPAC |
2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(4,5,6-trihydroxyoxan-3-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C50H80O22/c1-20-7-12-50(64-18-20)21(2)32-27(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(61)37(58)41(30(17-53)69-45)70-47-43(71-46-39(60)36(57)33(54)28(15-51)67-46)42(35(56)29(16-52)68-47)66-31-19-63-44(62)38(59)34(31)55/h5,20-21,23-47,51-62H,6-19H2,1-4H3 |
Clé InChI |
RVVQXLFEQMOKDT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9COC(C(C9O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


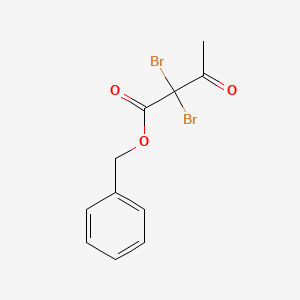
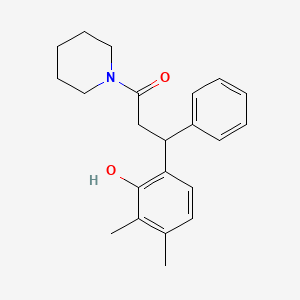
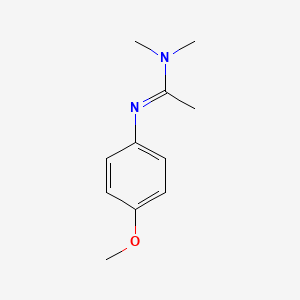
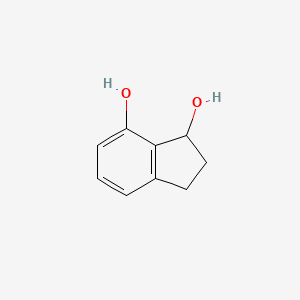
![4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14146013.png)
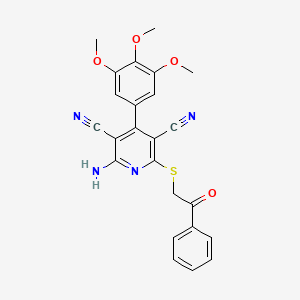
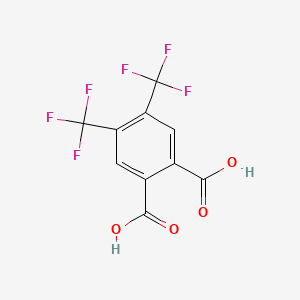
![N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B14146038.png)

![Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate](/img/structure/B14146047.png)
